

# Pharmacological Profile of AH-1058: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

AH-1058 is a novel, investigational cardioselective L-type calcium channel blocker with a unique pharmacological profile.[1] Derived from cyproheptadine, AH-1058 exhibits potent antiarrhythmic and cardiohemodynamic effects, primarily through its selective inhibition of cardiac L-type calcium channels.[1][2] This technical guide provides a comprehensive overview of the pharmacological properties of AH-1058, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental methodologies. The information presented is intended to support further research and development of this compound for potential therapeutic applications in cardiovascular diseases such as angina pectoris and ventricular arrhythmias.[1]

## Introduction

AH-1058, with the IUPAC name 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-[E-3-(3-methoxy-2-nitro) phenyl-2-propenyl]piperidine hydrochloride, is a lipophilic compound synthesized by the Pharmaceutical Research Laboratories of Ajinomoto Co., Inc.[1] It demonstrates characteristics of a Class IV antiarrhythmic agent by selectively blocking L-type calcium channels in cardiac tissue.[1] Notably, its effects are characterized by a slower onset and longer duration of action compared to established calcium channel blockers like verapamil.[3] Furthermore, AH-1058 shows minimal impact on total peripheral vascular resistance, a potential advantage for long-term therapeutic use.[1][2]



### **Mechanism of Action**

AH-1058 exerts its pharmacological effects through the allosteric modulation of L-type calcium channels. It binds to the alpha-1 subunit of the channel at a site distinct from the active calcium-conducting pore. This binding is thought to be similar to that of phenylalkylamines (e.g., verapamil) and benzothiazepines. By interacting with multiple states of the L-type calcium channel, including resting and inactive states, AH-1058 effectively suppresses calcium currents.[1] This reduction in calcium influx into cardiac myocytes leads to a decrease in ventricular contractility, heart rate, and conduction through the atrioventricular (AV) node.[1]

## Signaling Pathway of L-type Calcium Channel Blockade

The following diagram illustrates the signaling cascade affected by the blockade of L-type calcium channels by **AH-1058**.



Click to download full resolution via product page

L-type Calcium Channel Signaling Pathway Inhibition by AH-1058

# **Quantitative Pharmacological Data**

The following tables summarize the key quantitative data reported for **AH-1058** from various in vitro and in vivo studies.



Table 1: In Vitro Efficacy of AH-1058

| Parameter                              | Species    | Tissue/Cell<br>Type     | Holding<br>Potential<br>(mV) | IC50 (μM) | Reference |
|----------------------------------------|------------|-------------------------|------------------------------|-----------|-----------|
| Ca <sup>2+</sup> Current<br>Inhibition | Guinea Pig | Ventricular<br>Myocytes | -80                          | 4.91      | [4]       |
| Ca <sup>2+</sup> Current<br>Inhibition | Guinea Pig | Ventricular<br>Myocytes | -40                          | 0.32      | [4]       |

Table 2: In Vivo Efficacy of AH-1058 in Canine Models



| Model                                       | Administration<br>Route | Dose                    | Effect                                                                                                                                  | Reference |
|---------------------------------------------|-------------------------|-------------------------|-----------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Epinephrine-<br>induced<br>Arrhythmia       | Intravenous             | 100 μg/kg               | Effective suppression of ventricular arrhythmias                                                                                        | [5]       |
| Digitalis-induced<br>Arrhythmia             | Intravenous             | 100 μg/kg               | Effective suppression of ventricular arrhythmias                                                                                        | [5]       |
| Coronary<br>Ligation-induced<br>Arrhythmia  | Intravenous             | 100 μg/kg               | Effective suppression of ventricular arrhythmias                                                                                        | [5]       |
| Hemodynamic<br>Assessment<br>(Anesthetized) | Intravenous             | 100 μg/kg               | Decreased<br>cardiac output at<br>30 min                                                                                                | [2]       |
| Hemodynamic<br>Assessment<br>(Anesthetized) | Intravenous             | 200 μg/kg               | Suppressed sinus nodal automaticity, AV nodal conduction, and ventricular contraction; decreased mean blood pressure and cardiac output | [2]       |
| Hemodynamic<br>Assessment<br>(Conscious)    | Oral                    | 0.15, 0.3, 0.6<br>mg/kg | Dose-dependent reduction in systolic blood pressure and LVdP/dt(max); increased heart                                                   | [6]       |



rate; prolonged QA interval

**Table 3: Comparative Hemodynamic Effects in** 

**Conscious Dogs** 

| Compoun   | Dose<br>(Oral)    | Effect on<br>Systolic<br>BP | Effect on<br>Diastolic<br>BP | Effect on<br>Heart<br>Rate | Effect on<br>LVdP/dt(<br>max) | Referenc<br>e |
|-----------|-------------------|-----------------------------|------------------------------|----------------------------|-------------------------------|---------------|
| AH-1058   | 0.15-0.6<br>mg/kg | Reduced                     | No effect                    | Increased                  | Reduced                       | [6]           |
| Verapamil | 10 mg/kg          | Reduced                     | Reduced                      | Little effect              | Little effect                 | [6]           |
| Atenolol  | 10 mg/kg          | Little<br>change            | Little<br>change             | Little<br>change           | Decreased                     | [6]           |

# **Experimental Protocols**

This section provides detailed methodologies for the key experiments cited in this guide.

# In Vitro Patch-Clamp Electrophysiology in Guinea Pig Cardiomyocytes

This protocol is essential for assessing the direct effects of **AH-1058** on L-type calcium currents at the cellular level.













Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. AH-1058 Wikipedia [en.wikipedia.org]
- 2. Electrophysiological and cardiohemodynamic effects of AH-1058, a new type calcium channel blocker, assessed by the in vivo canine model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of cardiovascular effects of a new calcium channel blocker AH-1058 with those of verapamil assessed in blood-perfused canine heart preparations PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Telemetry of cardiac left ventricular pressure in conscious dogs PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isolation of primary guinea pig ventricular (GPV) cardiomyocytes [bio-protocol.org]
- 6. Cardiovascular action of a cardioselective Ca(2+)channel blocker AH-1058 in conscious dogs assessed by telemetry PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Pharmacological Profile of AH-1058: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664437#pharmacological-profile-of-ah-1058]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com